molecular formula C9H12N2O2 B13538366 2-Methyl-6-propylpyrimidine-4-carboxylic acid

2-Methyl-6-propylpyrimidine-4-carboxylic acid

Cat. No.: B13538366
M. Wt: 180.20 g/mol
InChI Key: GVSSPPAEAJDPSA-UHFFFAOYSA-N
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Description

2-Methyl-6-propylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of appropriate pyrimidine derivatives with alkylating agents under controlled conditions. For example, the reaction of 2-methylpyrimidine-4-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 4-Pyrimidinecarboxylic acid

Comparison

Compared to similar compounds, 2-Methyl-6-propylpyrimidine-4-carboxylic acid exhibits unique properties due to the presence of the propyl group. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-6-propylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-4-7-5-8(9(12)13)11-6(2)10-7/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

GVSSPPAEAJDPSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C(=O)O

Origin of Product

United States

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